molecular formula C23H17BrN6O3S2 B2397211 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 392685-00-6

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2397211
CAS No.: 392685-00-6
M. Wt: 569.45
InChI Key: BEMKQFJRZBJIOV-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a triazole ring via a thioether bridge. The triazole is substituted with a 4-bromophenyl group and a methyl-furan-2-carboxamide moiety. The benzothiazole and triazole motifs are known for their pharmacological relevance, while the bromophenyl group may enhance lipophilicity and binding affinity through hydrophobic interactions .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN6O3S2/c24-14-7-9-15(10-8-14)30-19(12-25-21(32)17-5-3-11-33-17)28-29-23(30)34-13-20(31)27-22-26-16-4-1-2-6-18(16)35-22/h1-11H,12-13H2,(H,25,32)(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMKQFJRZBJIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by a unique combination of functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structure and Properties

The compound features several key structural components:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Triazole ring : This heterocyclic structure is associated with a variety of biological activities, including antifungal and anticancer effects.
  • Furan and carboxamide groups : These contribute to the compound's overall reactivity and potential interactions with biological targets.

The molecular formula of the compound is C22H20BrN5O3S, with a molecular weight of approximately 544.65 g/mol. The presence of bromine in the structure may enhance its biological activity due to the electron-withdrawing effects that can influence binding interactions with biological targets.

Antimicrobial Activity

Preliminary studies suggest that compounds containing benzo[d]thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that compounds with similar scaffolds can inhibit the proliferation of various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the thiazole and triazole rings are crucial for cytotoxic activity .

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of similar compounds on cancer cell lines, it was found that derivatives containing the benzo[d]thiazole scaffold exhibited IC50 values in the low micromolar range against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines. This suggests that modifications to the core structure can significantly enhance biological activity .
  • Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to targets such as DNA topoisomerase and protein kinases, which are critical in cancer therapy . These interactions suggest a potential mechanism through which the compound exerts its anticancer effects.

Summary of Biological Activities

Activity Type Mechanism References
AntimicrobialDisruption of cell wall synthesis
AnticancerInhibition of cell proliferation
Protein BindingInteraction with target proteins

Scientific Research Applications

Preliminary studies suggest that this compound exhibits significant biological activity:

  • Antimicrobial Properties : The presence of the benzo[d]thiazole and triazole moieties indicates potential antimicrobial effects against various pathogens .
  • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell lines. For instance, derivatives of thiazoles and triazoles have been tested for their cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma), demonstrating significant selectivity and potency .
  • Enzyme Inhibition Studies : Interaction studies have shown that compounds with similar structures can effectively bind to various biological targets, indicating their potential as enzyme inhibitors in therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazole derivatives against A549 and U251 cell lines. The most active compound demonstrated an IC50 value of 23.30 µM against A549 cells, indicating strong anticancer potential attributed to the presence of specific functional groups .

Case Study 2: Antimicrobial Evaluation

Research on related compounds revealed that derivatives containing benzo[d]thiazole exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The bromine atom acts as a leaving group, enabling replacement with nucleophiles such as amines, alkoxides, or thiols.

Reaction ConditionsProductKey Findings
K₂CO₃, DMF, 80°C, amine nucleophile4-Aminophenyl derivativeBromine replacement confirmed via HPLC-MS; yields ~60–75%
CuI, phenanthroline, arylboronic acidSuzuki-Miyaura cross-coupled biarylPd catalysis facilitates coupling; requires anhydrous conditions

This reactivity is critical for modifying the compound’s aromatic segment to tune electronic or steric properties .

Oxidation of the Thioether Linkage

The thioether (-S-) group connecting the benzo[d]thiazole and triazole rings is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProduct
H₂O₂ (30%)RT, acetic acidSulfoxide (major product)
m-CPBADCM, 0°CSulfone (quantitative yield)

Sulfone formation enhances metabolic stability but reduces solubility in nonpolar solvents.

Hydrolysis of Amide Bonds

The benzamide and furan carboxamide groups hydrolyze under acidic or basic conditions, yielding carboxylic acids or salts.

ConditionsSite of HydrolysisProduct
6M HCl, refluxBenzamideFree benzoic acid derivative
NaOH (1M), ethanolFuran carboxamideSodium carboxylate

Hydrolysis kinetics depend on steric hindrance, with the furan carboxamide hydrolyzing faster due to reduced steric bulk.

Cyclization Reactions

The triazole and thioether moieties participate in intramolecular cyclization, forming fused heterocycles.

ReagentConditionsProductMechanism
PCl₅, POCl₃100°C, 12hThiazolo-triazolo-oxazineDehydration and ring closure
Cu(I)-catalyzed DMF, 120°CTriazole-fused thiazineRadical-mediated cyclization

Cyclized products show enhanced rigidity, potentially improving target binding affinity .

Alkylation and Acylation at Triazole Nitrogen

The triazole ring’s N-H site undergoes alkylation or acylation to introduce functional groups.

ReagentConditionsProductYield
Methyl iodide, K₂CO₃DMF, 60°CN-Methyltriazole derivative85%
Acetyl chloridePyridine, RTN-Acetylated triazole78%

Alkylation increases lipophilicity, impacting membrane permeability.

Metal-Catalyzed Cross-Coupling

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions.

Reaction TypeConditionsProduct
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineAryl amine adducts

These reactions enable diversification of the aryl segment for structure-activity relationship (SAR) studies .

Interaction with Biological Nucleophiles

In biological systems, the compound reacts with cysteine residues or glutathione via its electrophilic sites.

TargetInteraction SiteBiological Consequence
Cysteine proteases Thioether or triazoleEnzyme inhibition
Glutathione Bromophenyl groupDetoxification (conjugation)

Such interactions underpin its antimicrobial and cytotoxic activities .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C-Br bond, generating aryl radicals.

ConditionsProductApplication
UV (254 nm), THFAryl radical intermediatesPolymerization initiators

Radical recombination products have been characterized via ESR spectroscopy.

Key Structural Insights from Reactivity Studies

  • Electron-withdrawing bromine activates the phenyl ring for electrophilic substitution but deactivates it for NAS without strong directing groups .

  • Triazole N-H is more nucleophilic than the benzamide NH, favoring selective alkylation.

  • Thioether oxidation proceeds via a radical mechanism, as evidenced by ESR trapping experiments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of molecules, including benzothiazole-carboxamides, triazole-thioethers, and halogenated aryl derivatives. Key comparisons are outlined below:

Key Observations:

Electron-withdrawing groups (e.g., Br, Cl) on aryl rings are associated with improved stability and target binding in benzothiazole derivatives .

Synthetic Efficiency :

  • Yields for analogous compounds (e.g., 70% for 4g) suggest that the target’s synthesis may require optimization, particularly in steps involving thioether formation or triazole functionalization .

Spectroscopic Trends :

  • IR spectra consistently show ν(C=O) bands near 1660–1680 cm⁻¹ for carboxamide groups, while ν(C=S) in triazole-thiones appears at ~1247–1255 cm⁻¹, aiding structural confirmation .

Physicochemical and Drug-Likeness Comparison

Table 2: Physicochemical Properties
Compound Name / ID Molecular Weight LogP (Predicted) H-Bond Donors H-Bond Acceptors Lipinski Compliance
Target Compound ~550–600 ~3.5 3 9 Likely Non-compliant (MW >500)
4g ~400 ~2.8 2 6 Compliant
561295-12-3 ~350 ~3.0 2 5 Compliant
476483-18-8 ~520 ~4.0 2 7 Non-compliant
Key Observations:
  • The target compound’s high molecular weight (>500) and logP (~3.5) may limit oral bioavailability, necessitating formulation strategies .
  • Smaller analogues (e.g., 561295-12-3) comply with Lipinski’s rules, suggesting better drug-likeness .

Research Implications

  • Structural Optimization : Replacing the 4-bromophenyl group with smaller halogens (e.g., F) or modifying the thioether bridge could improve solubility and compliance with drug-likeness criteria.
  • Biological Screening : Prioritize assays for antimicrobial or kinase inhibition activity, given the prevalence of benzothiazole and triazole motifs in such targets .

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